Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate is an organic compound belonging to the class of furan derivatives It is characterized by the presence of two furan rings connected via a methylene bridge and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available furan-2-carboxylic acid and 2-furylmethylamine.
Esterification: Furan-2-carboxylic acid is first esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl furan-2-carboxylate.
Amidation: The methyl furan-2-carboxylate is then reacted with 2-furylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like halides, thiols, or amines
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, primary amines
Substitution: Derivatives with substituted amino groups
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study the interactions of furan derivatives with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties. Its furan rings provide stability and reactivity, making it useful in various applications.
Mechanism of Action
The mechanism of action of Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate involves its interaction with molecular targets such as enzymes or receptors. The furan rings and amino group can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-{[(2-thienylmethyl)amino]methyl}-2-thiophene: Similar structure but with thiophene rings instead of furan rings.
Methyl 5-{[(2-pyridylmethyl)amino]methyl}-2-pyridine: Contains pyridine rings, offering different electronic properties.
Uniqueness
Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate is unique due to its dual furan rings, which provide specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 5-[(furan-2-ylmethylamino)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-15-12(14)11-5-4-10(17-11)8-13-7-9-3-2-6-16-9/h2-6,13H,7-8H2,1H3 |
InChI Key |
DJYKYIYLRFKSIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CNCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.